2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
Description
2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Properties
IUPAC Name |
2-[[4-[(3-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-32-17-6-5-7-18(14-17)34(30,31)27-16-12-10-15(11-13-16)23(29)26-24-21(22(25)28)19-8-3-2-4-9-20(19)33-24/h5-7,10-14,27H,2-4,8-9H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPGVTVSVYPGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods include:
Cyclization Reactions: Formation of the thiophene ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Amidation: Formation of the amide bond through reaction with amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct biological and chemical properties. Its combination of a sulfonylamino group and a tetrahydrocyclohepta[b]thiophene ring system sets it apart from other thiophene derivatives .
Biological Activity
The compound 2-[4-(3-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family known for its diverse biological activities. This article delves into its synthesis, biological efficacy, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of sulfonamide intermediates and subsequent coupling reactions. The general synthetic route can be summarized as follows:
- Formation of Sulfonamide Intermediate : Reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine.
- Coupling Reaction : The sulfonamide intermediate is reacted with 4-fluoroaniline to yield the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds incorporating the cyclohepta[b]thiophene scaffold. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung) | 0.362 |
| OVACAR-4 (Ovarian) | 2.01 |
| CAKI-1 (Kidney) | 0.69 |
| T47D (Breast) | 0.362 |
These findings suggest that compounds structurally similar to 2-[4-(3-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide may exhibit potent anticancer activity through mechanisms such as tubulin polymerization inhibition and induction of apoptosis in cancer cells .
The proposed mechanisms of action for this compound include:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases (3, 8, and 9), leading to programmed cell death.
- Inhibition of Tubulin Polymerization : This mechanism is critical for preventing cancer cell division and proliferation .
Additional Biological Activities
Beyond anticancer effects, compounds in this class may also exhibit:
- Antimicrobial Properties : Some studies suggest potential activity against bacterial strains.
- Anti-inflammatory Effects : Research indicates possible modulation of inflammatory pathways.
Study on Antiproliferative Activity
A study published in August 2020 evaluated a series of cyclohepta[b]thiophene derivatives for their antiproliferative effects against a panel of human cancer cell lines. Compound 17 from the study showed promising results with GI50 values ranging from submicromolar to low micromolar concentrations across several tested lines .
In Vivo Studies
In vivo studies using murine models have also demonstrated the efficacy of cyclohepta[b]thiophene derivatives in reducing tumor growth compared to untreated controls. Such studies are crucial for understanding the translational potential of these compounds into clinical settings.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(3-Methoxybenzenesulfonamido)benzamido]-cyclohepta[b]thiophene-3-carboxamide?
The synthesis involves multi-step reactions:
- Step 1 : Cyclocondensation of substituted thiophene precursors with cycloheptane derivatives under reflux in aprotic solvents (e.g., DMF or THF) to form the fused thiophene-cycloheptane core .
- Step 2 : Sulfonylation of the benzamido group using 3-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a catalyst, followed by purification via column chromatography .
- Step 3 : Final carboxamide formation via hydrolysis of ester intermediates under acidic or basic conditions, monitored by TLC and HPLC .
Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield (typically 45–65%).
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm regioselective functionalization of the cyclohepta[b]thiophene core and sulfonamido group placement .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (calculated: ~500 g/mol) and isotopic patterns .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) and Gram-negative/-positive bacteria .
- Anticancer Screening : MTT assays on HepG2, MCF-7, and A549 cell lines (IC determination) .
- Enzyme Inhibition : Fluorescence-based assays targeting polyketide synthase 13 (Pks13) for mycobacterial studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values across studies)?
- Methodological Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) .
- Structural Analog Testing : Compare activity of derivatives with modified sulfonamido or methoxy groups to identify critical pharmacophores .
- Molecular Docking : Use AutoDock Vina to model interactions with Pks13 or cancer targets, correlating binding affinity with experimental IC .
Q. What strategies improve regioselective functionalization of the cyclohepta[b]thiophene core?
- Protecting Groups : Temporarily block reactive sites (e.g., carboxamide) during sulfonylation using tert-butoxycarbonyl (Boc) groups .
- Microwave-Assisted Synthesis : Enhances reaction specificity for sulfonamido attachment at the 4-position .
- In Situ Monitoring : Real-time FTIR tracks intermediate formation to optimize reaction progress .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel binding .
- Metabolite Identification : LC-MS/MS with human liver microsomes identifies oxidative metabolites (e.g., demethylation of the methoxy group) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactive sites prone to metabolic degradation .
Q. What in vivo study designs are appropriate for evaluating pharmacokinetics?
- Rodent Models : Administer compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability and half-life .
- Tissue Distribution : Radiolabel the compound with C and quantify accumulation in organs via scintillation counting .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation by LC-MS .
- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>200°C indicates suitability for solid formulations) .
- Light Exposure Testing : UV-Vis spectroscopy monitors photodegradation in PBS under UVA/UVB light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
